EpimedinA1

Description

Classification and Occurrence within Botanical Genera

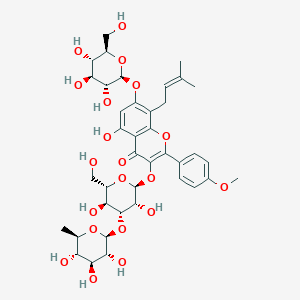

Epimedin A1 belongs to the class of flavonoids, specifically being a flavonol glycoside medchemexpress.com. Flavonoids are a large group of polyphenolic compounds found widely in plants. As a glycoside, Epimedin A1 features sugar moieties attached to the flavonoid structure nih.gov.

The primary botanical source of Epimedin A1 is the genus Epimedium, which is part of the Berberidaceae family medchemexpress.comarctomsci.commedchemexpress.com. Epimedium species are herbaceous plants, with several species having a long history of use in traditional Asian medicine caldic.com. Epimedin A1 has been specifically noted as being extracted from Epimedium brevicornu Maxim medchemexpress.comadooq.comarctomsci.commedchemexpress.com. Other Epimedium species, such as Epimedium sagittatum and Epimedium wushanense, are also known to contain prenylated flavonol glycosides, including other epimedins like Epimedin A, B, and C researchgate.netnih.govcjnmcpu.com. The presence of prenylated flavonoids is considered a chemotaxonomic marker for the genus Epimedium researchgate.netcaldic.com.

Academic Significance as a Prenylated Flavonol Glycoside in Research

Epimedin A1's significance in academic research stems from its classification as a prenylated flavonol glycoside and its occurrence in medicinally important plants. Prenylated flavonoids, characterized by the presence of a prenyl group, are a key group of compounds studied in Epimedium species researchgate.netcaldic.comfrontiersin.org. These compounds are the major constituents and are considered important chemotaxonomic markers researchgate.netcaldic.com.

Research has focused on isolating and identifying these prenylated flavonol glycosides, including Epimedin A1, from various Epimedium species researchgate.netnih.govcjnmcpu.com. Studies investigate their chemical structures using techniques such as NMR and HR-ESI-MS researchgate.netcjnmcpu.com. The academic interest is driven by the potential biological activities associated with these compounds, which are explored in various in vitro and in vivo models relevant to understanding their mechanisms of action researchgate.netcjnmcpu.comnih.gov. For example, research has explored the effects of Epimedin A1 and other epimedins on specific biological pathways nih.gov. While Epimedin B and Icariside I were shown to promote NLRP3 inflammasome activation, Epimedin A1, Epimedin A, Epimedin C, icariin (B1674258), icaritin, and anhydroicaritin (B149962) did not induce this activation in one study nih.gov. This highlights the importance of studying individual epimedins to understand their distinct biological profiles. The study of these compounds contributes to the broader understanding of natural products chemistry and their potential applications in biochemical and biological research researchgate.netcaldic.comcjnmcpu.com.

Properties

Molecular Formula |

C39H50O20 |

|---|---|

Molecular Weight |

838.8 g/mol |

IUPAC Name |

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-38-31(50)29(48)25(44)21(12-40)55-38)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(26(45)22(13-41)56-39)58-37-30(49)28(47)24(43)15(3)53-37/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21-,22+,24-,25-,26+,28+,29+,30-,31-,32-,35-,37+,38-,39+/m1/s1 |

InChI Key |

SBVLTZCXOGJZDL-TYKNRHEOSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)CO)O)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for Epimedin A1 Isolation, Elucidation, and Quantification in Research

Extraction and Initial Chromatographic Fractionation Strategies from Botanical Sources

The isolation of Epimedin A1 from botanical sources, primarily Epimedium species, typically involves initial extraction followed by chromatographic fractionation. Common extraction methods for flavonoids from Epimedium include using solvents such as ethyl acetate (B1210297) and ethanol, often enhanced by techniques like sonication nih.gov. Another approach involves extraction with hot methanol (B129727) thieme-connect.com. Pressurized liquid extraction (PLE) has also been employed for the simultaneous determination of multiple flavonoids, including Epimedin A1, from Epimedium species researchgate.net.

Following extraction, initial chromatographic fractionation is crucial to enrich the target compounds and remove bulk matrix components. This can involve passing the crude extract through adsorbent columns such as Diaion HP-20, eluting with a gradient of methanol in water thieme-connect.com. High-speed counter-current chromatography (HSCCC) is another effective technique for the separation and purification of flavonoids like Epimedin A, B, C, and icariin (B1674258) from Epimedium brevicornum. A dual-mode HSCCC method using a two-phase solvent system of n-butanol-ethyl acetate-water (3:7:10, v/v) has been shown to yield Epimedin A with high purity nih.gov. Preparative HPLC and macroporous resins combined with microwave-assisted extraction have also been utilized for the enrichment and separation of epimedins researchgate.net.

High-Resolution Spectroscopic Techniques for Structural Elucidation of Epimedin A1

Structural elucidation of Epimedin A1 relies heavily on high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific detailed spectroscopic data for Epimedin A1's elucidation were not extensively detailed in the search results, the general approaches for flavonoid structure determination apply.

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of Epimedin A1. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer insights into the molecule's structure, including the positions of glycosylation and prenylation. For instance, the neutral loss of 144 Da in MS/MS data is indicative of the cleavage of a rhamnosyl residue, a common sugar moiety in Epimedium flavonoids mdpi.com.

NMR spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D techniques (e.g., COSY, HSQC, HMBC, NOESY), is indispensable for assigning the positions of atoms and understanding the connectivity within the Epimedin A1 molecule. These techniques help to confirm the aglycone structure, the type and position of sugar moieties, and the location of the prenyl group. The PubChem entry for Epimedin A provides detailed structural information, including its molecular formula (C₃₉H₅₀O₂₀) and predicted spectroscopic data like collision cross-sections, which are useful for MS-based analysis uni.lu.

Quantitative Chromatographic Analysis in Complex Biological and Botanical Matrices

Quantitative analysis of Epimedin A1 in complex matrices such as botanical extracts or biological samples is typically achieved using chromatographic methods coupled with sensitive detectors.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is widely used for the rapid and efficient separation and quantification of flavonoids, including Epimedin A1, in Epimedium species and related products researchgate.net. UPLC systems, often equipped with C18 columns with small particle sizes (e.g., 1.7 µm), allow for faster analysis times and improved peak resolution compared to traditional HPLC researchgate.net. Gradient elution systems using mobile phases like acetonitrile (B52724) and aqueous solutions (e.g., 0.1% formic acid or 50mM acetic acid) are commonly employed researchgate.netncl.edu.tw. UPLC methods have demonstrated good linearity, low limits of detection (LOD) and quantification (LOQ), and satisfactory precision and accuracy for the simultaneous determination of multiple flavonoids, including Epimedin A1, in Epimedium samples researchgate.net.

Mass Spectrometry (MS) Coupled Techniques for Detection and Quantification (e.g., HPLC-MS/MS, UFLC-QTRAP-MS/MS)

Coupling chromatography with mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides highly sensitive and selective methods for the detection and quantification of Epimedin A1 in complex matrices nih.govresearchgate.net. HPLC-MS/MS and UPLC-MS/MS methods are frequently used for this purpose. These techniques utilize the mass-to-charge ratio of the parent ion and specific fragment ions for identification and quantification, minimizing interference from co-eluting compounds.

Triple quadrupole mass spectrometers (QqQ) operating in multiple reaction monitoring (MRM) mode are commonly used for quantitative analysis due to their high sensitivity and specificity nih.govlcms.cz. UFLC-QTRAP-MS/MS, which combines ultra-fast liquid chromatography with a quadrupole-linear ion trap mass spectrometer, offers enhanced sensitivity and the ability to perform both quantitative (MRM) and qualitative (linear ion trap scans) analysis researchgate.netnih.gov. This is particularly useful for comprehensive profiling of multiple bioactive compounds in complex herbal extracts researchgate.net. Methods using LC-MS/MS have been developed and validated for the simultaneous quantification of various bioactive compounds, including Epimedin A, in biological matrices like rat plasma researchgate.net.

An example of quantitative data obtained using UHPLC-QQQ-MS/MS shows the concentration of Epimedin A1 in Chinese herbal spirits from different production years nih.gov.

| Analyte | Concentration (2014) (μg/mL) | Concentration (2018) (μg/mL) |

| Epimedin A1 | 0.45 ± 0.15 | 0.27 ± 0.19 |

| Epimedin B | 2.89 ± 0.61 | 1.65 ± 0.51 |

| Epimedin C | 6.00 ± 0.92 | 4.55 ± 1.52 |

| Icariin | 7.10 ± 0.91 | 4.80 ± 0.57 |

Data derived from a study on Chinese herbal spirits nih.gov.

Chemometric Approaches in Analytical Profiling of Flavonoids including Epimedin A1

Chemometrics, the application of statistical and mathematical methods to chemical data, plays a significant role in the analytical profiling of complex matrices containing flavonoids like Epimedin A1. Coupled with chromatographic or spectroscopic data, chemometric techniques can be used for quality control, classification, and identification of marker compounds in herbal medicines such as Epimedium chimia.chresearchgate.netrsc.org.

Chromatographic fingerprinting, combined with chemometrics, is a common approach for the quality control of traditional Chinese medicines. By analyzing the patterns of multiple peaks in HPLC or UPLC chromatograms, chemometric methods like principal component analysis (PCA) can differentiate between samples of different Epimedium species or those with varying quality researchgate.netchimia.chresearchgate.net. PCA can identify the most influential compounds contributing to the variations observed in the chemical profiles, which often include epimedin A, B, C, and icariin chimia.ch. Hierarchical clustering analysis based on UPLC profiles has also been used to group Epimedium samples according to their flavonoid content researchgate.net.

Chemometric models, such as partial least squares regression (PLSR), can be built to correlate chromatographic or spectroscopic data with specific properties or the content of target compounds like Epimedin A1 rsc.orgrsc.org. Variable selection techniques, such as competitive adaptive reweighted sampling (CARS), can be applied to identify the most informative variables (e.g., chromatographic peaks or spectral wavelengths) for building these models, improving their accuracy rsc.org.

Non-Destructive Spectroscopic Methods for Epimedin A1 Content Determination

Non-destructive spectroscopic methods offer advantages for rapid quality control and content determination of bioactive compounds in plant materials without requiring sample preparation. Near-infrared (NIR) spectroscopy is a prominent technique in this regard mdpi.comnirlab.com.

Fourier transform near-infrared (FT-NIR) spectroscopy, combined with chemometric methods like PLSR, has been explored for the rapid quantitative analysis of epimedin A, B, C, and icariin in Epimedium rsc.org. By building calibration models based on the NIR spectra and reference values obtained from traditional methods like HPLC-DAD, the content of these flavonoids can be predicted from the NIR spectra of intact or ground plant material rsc.org. The combination of NIR spectroscopy with variable selection methods like CARS-PLSR has shown good performance for the determination of Epimedin A content, offering a fast, economic, and non-destructive alternative to traditional chemical methods rsc.orgresearchgate.net.

NIR spectroscopy utilizes the absorption of light in the near-infrared region (780-2500 nm), which corresponds to overtones and combinations of molecular vibrations nirlab.com. Different chemical compounds have characteristic NIR absorption patterns, allowing for their identification and quantification nirlab.com. The application of NIR spectroscopy coupled with machine learning algorithms has also been investigated for the rapid evaluation of Epimedium quality based on the prediction of bioactive components researchgate.net.

Biosynthetic Pathways and Biotransformational Studies of Epimedin A1

Enzymatic and Genetic Regulation of Flavonoid Biosynthesis Pertinent to Epimedin A1

Flavonoid biosynthesis in plants is a complex process involving a series of enzymatic reactions catalyzed by structural genes, which are in turn regulated by transcription factors (TFs). researchgate.netmdpi.com In Epimedium, the biosynthesis of prenylated flavonol glycosides (PFGs), including epimedin A1, involves several key steps. The structural genes responsible for the core flavonoid skeleton biosynthesis, such as PAL, C4H, CHS, and CHI, have been identified in Epimedium species. researchgate.net Modification enzymes, including prenyltransferases (PTs), glycosyltransferases (GTs), and O-methyltransferases (OMTs), play crucial roles in decorating the flavonoid backbone to produce specific PFGs like epimedin A1. researchgate.net

Genetic regulation of PFG biosynthesis involves transcription factors that control the expression of these structural genes. Studies in Epimedium pubescens have utilized time-series transcriptome analysis to understand the dynamic changes and regulatory networks involved in PFG accumulation during leaf development. researchgate.netnih.gov This research aims to identify key candidate structural genes and TFs influencing the levels of compounds such as epimedin A, epimedin B, epimedin C, and icariin (B1674258). nih.gov While some TFs involved in anthocyanin biosynthesis have been identified in Epimedium, the transcriptional regulatory network for PFGs is still being explored. nih.gov

Identification and Characterization of Key Glycosyltransferases and Related Enzymes in Epimedin A1 Production

Glycosylation is a critical modification in flavonoid biosynthesis, significantly impacting their solubility, stability, and biological activity. researchgate.netresearchgate.net UDP-glycosyltransferases (UGTs) are the enzymes responsible for transferring sugar moieties from activated sugar donors to flavonoid acceptors. researchgate.netresearchgate.net In Epimedium, UGTs play a key role in the biosynthesis of epimedin A1 and other related glycosides by attaching sugar units at specific positions, such as the 3-OH and 7-OH groups. researchgate.netresearchgate.net

While some glycosyltransferases involved in the 3-O-rhamnosylation and 7-O-glucosylation of prenylflavonols in Epimedium have been identified and characterized, the specific glycosyltransferases responsible for the formation of the complex disaccharide structures found at the 3-OH position of epimedin A1, epimedin B, and epimedin C are still under investigation. researchgate.net Research has focused on identifying novel GT genes from Epimedium species and functionally characterizing their substrate specificity and regioselectivity towards prenylated flavonoids. researchgate.netmaxapress.com For instance, a flavonol rhamnosyltransferase (EpPF3RT) that catalyzes the 3-O-rhamnosylation of 8-prenylkaemferol and anhydroicaritin (B149962) has been reported. researchgate.net The identification and characterization of these key glycosyltransferases are crucial for understanding the complete biosynthetic pathway of epimedin A1 and for potential metabolic engineering strategies.

Investigation of Metabolic Flux and Substrate Specificity in Epimedin A1 Biosynthesis

Understanding metabolic flux and enzyme substrate specificity is essential for optimizing the production of secondary metabolites like epimedin A1. Metabolic flux analysis aims to quantify the flow of metabolites through a biochemical pathway, providing insights into rate-limiting steps and bottlenecks. biorxiv.orgplos.org Substrate specificity of enzymes, particularly glycosyltransferases, dictates which flavonoid precursors are accepted and at which positions glycosylation occurs. frontiersin.org

In the context of epimedin A1 biosynthesis, investigating metabolic flux involves studying the flow of intermediates through the flavonoid pathway and how it is partitioned towards the synthesis of different prenylated flavonol glycosides. Factors influencing metabolic flux can include enzyme levels, substrate availability, and feedback regulation. biorxiv.orgmdpi.com While general principles of metabolic flux regulation in plants and microorganisms have been studied, specific detailed investigations into the metabolic flux distribution within the Epimedium PFG biosynthetic pathway, particularly concerning epimedin A1, are areas of ongoing research. plos.orgfrontiersin.orgmdpi.comnih.gov Characterizing the substrate specificity of the GTs involved in epimedin A1 formation is vital for understanding why certain glycosylation patterns are favored and for potentially engineering enzymes with altered specificities for producing desired flavonoid structures. maxapress.comfrontiersin.org

Microbial and In Vitro Bioconversion Strategies for Epimedin A1 and Related Flavonoids

Due to the increasing demand for Epimedium flavonoids and limitations in their extraction from natural sources, biotransformation strategies using microbial systems or isolated enzymes are being explored for the production of high-value compounds like icariin and baohuoside I from more abundant epimedins, including epimedin A1, epimedin B, and epimedin C. researchgate.netmdpi.comresearchgate.netnih.gov These strategies often involve the enzymatic hydrolysis of specific sugar moieties from complex glycosides to yield simpler, often more bioactive, forms. mdpi.comnih.gov

For example, enzymes like -L-rhamnosidases and -glucosidases can be used to cleave the glycosidic bonds in epimedins. researchgate.netnih.gov Research has demonstrated the bioconversion of epimedin C to icariin and baohuoside I using fungal -L-rhamnosidase. nih.gov This process involves the regioselective hydrolysis of the terminal rhamnose linked by an -glycosidic bond at the C-3 position. nih.gov Microbial cell factories, such as engineered Escherichia coli or yeasts expressing specific glycosidases, are being developed for the efficient biotransformation of Epimedium flavonoids. researchgate.netresearchgate.netnih.gov These approaches offer potential for industrial-scale production of specific epimedin derivatives and related flavonoids. researchgate.netmdpi.com

Thermal-Induced Chemical Transformations Involving Epimedin A1 and its Precursors

Thermal processing can lead to chemical transformations of natural products, including flavonoids. Studies on the effects of heat treatment on Epimedium extracts have revealed that epimedin A1, along with other epimedins (A, B, and C), can undergo thermal degradation and transformation into other compounds, notably icariin. pjps.pk This thermal-induced conversion suggests that epimedin A1 can act as a precursor to icariin under elevated temperatures. pjps.pk

Research using techniques like UPLC-LTQ-Orbitrap MS has identified epimedin A1, epimedin A, epimedin B, epimedin C, baohuoside II, 2''-o-rhamnosylicariside II, baohuoside I, and anhydroicaritin as major precursors that transform into icariin during heating processes. pjps.pk The content of these precursors decreases while the content of icariin increases upon heat treatment. pjps.pk These findings are relevant for the quality control of Epimedium preparations and provide insights into the chemical stability and transformation pathways of epimedin A1 under thermal stress. pjps.pkmdpi.comresearchgate.netntnu.noamazonaws.com

Mechanistic Investigations of Epimedin A1 at the Molecular and Cellular Level

Modulation of Intracellular Signaling Cascades by Epimedin A1.

Research indicates that Epimedin A1 can influence several key signaling cascades within cells, impacting processes such as inflammation, bone metabolism, and potentially other cellular functions.

Nitric Oxide Pathway Interactions

The nitric oxide (NO) pathway plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune responses cusabio.com. NO is produced by nitric oxide synthases (NOS) from L-arginine cusabio.com. Some components of Epimedium have been investigated for their effects on the NO pathway. For instance, a study identified NOS3 as a potential target of active compounds from Epimedii Herba and suggested involvement of the sGC-cGMP-PKG signaling pathway researchgate.net. Another study on Epimedium sagittatum extract, which contains Epimedin A1 among other compounds, showed inhibition of LPS-induced production of NO in RAW264.7 cells d-nb.info. This suggests that Epimedin A1, as a constituent of Epimedium, may influence NO production, although the specific direct interaction mechanism of Epimedin A1 with the NO pathway requires further dedicated investigation.

PI3K/Akt Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade involved in numerous cellular processes, including cell growth, proliferation, survival, and metabolism researchgate.netmdpi.com. Activation of PI3K leads to the phosphorylation of Akt, which then phosphorylates various downstream targets openaccessjournals.com. Research indicates that Epimedin A can inhibit the PI3K/AKT signaling axis. A study investigating the effects of Epimedin A on osteoclast differentiation found that it suppressed the TRAF6/PI3K/AKT pathway researchgate.netnih.govnih.gov. Western blot analysis in this study revealed that Epimedin A attenuated the phosphorylation of Akt researchgate.net. Furthermore, network pharmacology analysis of Epimedii Folium extract, containing Epimedin A, suggested that the PI3K-Akt signaling pathway plays a critical role in its effects, including mitigating cisplatin-induced intestinal injury frontiersin.orgnih.gov. Experimental validation in HepaRG cells also showed that Epimedium flavonoids regulated the PI3K/AKT signaling pathway tmrjournals.com.

Detailed Research Findings on PI3K/Akt Pathway Regulation:

| Compound | Cell Type/Model | Observed Effect on PI3K/Akt Pathway | Key Findings | Source |

| Epimedin A | RAW264.7 cells (osteoclast differentiation) | Inhibition of PI3K/AKT axis | Attenuated Akt phosphorylation; suppressed TRAF6/PI3K/AKT/NF-κB pathway. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

| Epimedin A1 (as part of Epimedium flavonoids) | HepaRG cells | Regulation of PI3K/AKT pathway | Epimedium flavonoids altered expression of related proteins and regulated the pathway. tmrjournals.com | tmrjournals.com |

| Epimedin A (as part of Epimedii Folium extract) | Mice with cisplatin-induced intestinal injury | Regulation of PI3K/Akt pathway | Ameliorated injury by modulating the pathway. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

NF-κB and MAPK/ERK Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are central to regulating inflammatory responses, cell proliferation, and apoptosis d-nb.infonih.govplos.org. NF-κB typically resides in the cytoplasm bound to IκB proteins and translocates to the nucleus upon activation to regulate gene expression d-nb.infoencyclopedia.pub. MAPK pathways, including ERK, JNK, and p38, are activated by various stimuli and involved in diverse cellular functions nih.gov.

Epimedin A has been shown to inhibit the NF-κB signaling axis researchgate.netnih.govnih.gov. Specifically, studies indicate that Epimedin A attenuates NF-κB phosphorylation researchgate.net. As part of Epimedii Folium extract, Epimedin A has been shown to inhibit the expression of NF-κB and the secretion of inflammatory factors frontiersin.orgnih.gov. Molecular docking studies suggest that Epimedin A can stably dock with NF-κB frontiersin.orgnih.gov. Furthermore, Epimedium sagittatum extract, containing Epimedin A1, significantly suppressed NF-κB p65 nuclear translocation and inhibited p65 phosphorylation d-nb.info.

Regarding MAPK pathways, Epimedium constituents have been reported to modulate them. While direct evidence for Epimedin A1's specific interaction with ERK is limited in the provided results, studies on other Epimedin compounds and Epimedium extracts indicate modulation of MAPK pathways like ERK and p38 griffith.edu.auresearchgate.netamegroups.orgfrontiersin.org. For instance, Epimedin C decreased the phosphorylation of ERK1/2 and p38 MAPK researchgate.net. Network pharmacology analysis of Epimedii Folium extract also identified the MAPK signaling pathway as playing a critical role frontiersin.org.

Detailed Research Findings on NF-κB and MAPK/ERK Pathway Modulation:

| Compound | Cell Type/Model | Observed Effect on NF-κB Pathway | Observed Effect on MAPK/ERK Pathway | Key Findings | Source |

| Epimedin A | RAW264.7 cells (osteoclast differentiation) | Inhibition | Not specified | Attenuated NF-κB phosphorylation; suppressed TRAF6/PI3K/AKT/NF-κB pathway. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

| Epimedin A (as part of Epimedii Folium extract) | Mice with cisplatin-induced intestinal injury | Inhibition of expression | Regulation | Inhibited NF-κB expression and inflammatory factors; molecular docking suggests binding to NF-κB. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Epimedin A1 (as part of Epimedium sagittatum extract) | LPS-induced RAW264.7 cells | Inhibition of translocation/phosphorylation | Not specified | Suppressed NF-κB p65 nuclear translocation and p65 phosphorylation. d-nb.info | d-nb.info |

| Epimedin C | Human osteoarthritic chondrocytes | Not specified | Decreased phosphorylation of ERK1/2 and p38 MAPK | Modulated MAPK pathways. researchgate.net | researchgate.net |

| Epimedii Folium extract | N/A (Network Pharmacology) | Involved | Involved | Identified NF-κB and MAPK signaling pathways as critical. frontiersin.org | frontiersin.org |

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway Engagement

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a transcription factor that plays a key role in cellular responses to low oxygen conditions (hypoxia), regulating genes involved in processes like angiogenesis and metabolism mdpi.combmbreports.orgresearchgate.net. HIF-1α protein levels are tightly regulated, often degraded under normal oxygen conditions bmbreports.orgresearchgate.net. Under hypoxia, HIF-1α stabilizes and translocates to the nucleus to form a complex with HIF-1β bmbreports.org. The PI3K/AKT/mTOR pathway can induce the synthesis of HIF-1α protein mdpi.com. HIF-1α can also be stimulated by factors like TNF-α and IL-17A frontiersin.org. While the search results discuss the HIF-1α pathway and its regulation, including by PI3K/Akt and NF-κB (which Epimedin A1 influences), there is no direct information provided specifically linking Epimedin A1 to the direct engagement or modulation of the HIF-1α pathway itself.

TNF Signaling Pathway Regulation

Tumor Necrosis Factor (TNF) signaling pathways are involved in inflammation, immunity, and cell survival or death mdpi.com. TNF-α, a key cytokine, can activate various downstream pathways, including NF-κB and MAPK pathways mdpi.comnih.gov. TNF-α can induce the expression of adhesion molecules and is involved in inflammatory responses nih.gov.

Research suggests that Epimedin A, as a component of Epimedii Folium extract, can inhibit the secretion of inflammatory factors, including TNF-α frontiersin.orgnih.gov. Molecular docking studies also indicate that Epimedin A can stably dock with TNF-α frontiersin.orgnih.gov. While Epimedin A1's direct and isolated effect on TNF signaling is not explicitly detailed in the provided snippets, the findings regarding Epimedin A and Epimedii Folium extract suggest a modulatory role within this pathway, likely through its influence on downstream effectors like NF-κB and potentially MAPK pathways, which are activated by TNF signaling mdpi.comnih.gov.

Detailed Research Findings on TNF Signaling Pathway Regulation:

| Compound | Cell Type/Model | Observed Effect on TNF Signaling Pathway | Key Findings | Source |

| Epimedin A (as part of Epimedii Folium extract) | Mice with cisplatin-induced intestinal injury | Inhibition of TNF-α secretion | Inhibited the secretion of inflammatory factors, including TNF-α; molecular docking suggests binding to TNF-α. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

Cellular Responses and Phenotypic Effects Elicited by Epimedin A1.

Regulation of Cell Proliferation and Differentiation (e.g., Osteoblasts)

Studies indicate that Epimedin A1, as part of Epimedium extracts or in some formulations, can influence cell proliferation and differentiation, particularly in the context of osteogenesis. Epimedin A (EA), which includes Epimedin A1, has been shown to effectively improve the culture of stromal cytokines, induce bone marrow stromal cells to produce stem cell factor, and promote cell metabolism and protein synthesis, all of which are significant for cell proliferation and osteoblast differentiation. nih.gov In vitro experiments using MC3T3-E1 cells, a pre-osteoblast cell line, demonstrated that Epimedin A-containing groups showed higher levels of proliferation compared to control groups after several days of culture. nih.gov Furthermore, Epimedin A was found to significantly promote the differentiation and proliferation of osteoblasts, increasing alkaline phosphatase activity, calcium nodule formation, and the expression of osteogenesis-related genes and proteins. nih.gov The formation of mineralized nodules, an indicator of osteogenic differentiation and calcium deposition, was significantly higher in groups treated with Epimedin A. nih.gov

While some studies on the main components of Epimedii Folium found that Epimedin A did not have significant effects on osteoblast proliferation after 24 hours, other components like Icariside I and Icariside II showed significant, dose-dependent proliferation activity after 48 hours. nih.gov However, research on exosomes derived from Epimedium-preconditioned bone mesenchymal stem cells (BMSCs) also indicated that these exosomes enhanced osteoblast proliferation and stimulated osteogenic differentiation. frontiersin.org Another study using a broader Epimedium extract (EPI) on BMSCs revealed that while a higher concentration (10 μg/ml) inhibited cell proliferation at 24 or 48 hours, a lower concentration (1 μg/ml) stimulated BMSC proliferation at 48 hours. frontiersin.org This suggests that the effects on proliferation can be concentration-dependent and may vary depending on the specific compound or extract used and the cell type.

Here is a table summarizing some findings on the effect of Epimedin A/Epimedium extracts on cell proliferation and differentiation:

| Compound/Extract | Cell Type | Effect on Proliferation | Effect on Differentiation (Osteogenesis) | Key Findings | Source |

| Epimedin A (as part of) | MC3T3-E1 cells | Promotes | Promotes | Increased proliferation, differentiation, ALP activity, calcium nodule formation | nih.gov |

| Epimedin A | Rat calvarial osteoblasts | No significant effect (24h) | Not specified in this context | Compared to other Epimedium components | nih.gov |

| EPI-sEVs (from Epimedium-preconditioned BMSCs) | Osteoblasts | Enhances | Stimulates | Enhanced proliferation, stimulated osteogenic differentiation | frontiersin.org |

| EPI (Epimedium extract) | BMSCs | Inhibits (10 μg/ml), Stimulates (1 μg/ml) | Increased ALP activity (10 μg/ml) | Concentration-dependent effects on proliferation; increased differentiation marker | frontiersin.org |

Influence on Cell Apoptosis Pathways (e.g., Caspase-mediated events)

Epimedin A1 has been reported to influence cell apoptosis pathways. Apoptosis, or programmed cell death, is a crucial process regulated by a family of proteases called caspases. biolegend.comcohesionbio.com Initiator caspases (e.g., caspase-8, -9, -10) are activated by pro-apoptotic signals and, in turn, cleave and activate executioner caspases (e.g., caspase-3, -6, -7), which carry out the dismantling of the cell. biolegend.comcohesionbio.com

While direct detailed mechanisms of Epimedin A1 on specific caspase-mediated events are not extensively described in the provided search results, some sources indicate its involvement in apoptosis. One source mentions that Epimedin A1 decreases HAdV-3-induced apoptosis. targetmol.com Another source, in the context of screening for inhibitors of anti-apoptotic protein A1, mentions a probe (not Epimedin A1 itself) that activates caspases in A1-overexpressing cells, suggesting a selective caspase activation pathway is involved in its mode of action. nih.gov This latter finding is related to the anti-apoptotic protein A1 (also called Bcl2A1), which inhibits Bax and Bak activation and apoptosis by sequestering BH3-only proteins. nih.gov While this doesn't directly detail Epimedin A1's effect, it provides context on caspase-mediated apoptosis and the role of proteins like A1.

Research on Epimedii Folium extract, which contains Epimedin A1, suggests that its protective effect against cisplatin-induced intestinal injury involves regulating apoptosis signaling pathways, including caspase pathways. nih.gov This extract was found to mitigate injury by regulating pathways such as PI3K-Akt and caspase signaling pathways. nih.gov

Anti-Inflammatory Mechanisms at the Cellular Level.

Epimedin A1 is understood to possess anti-inflammatory properties, mediated through various cellular mechanisms. nih.gov

Cytokine Production Modulation (e.g., TNF-α, IL-1β, IL-6)

Modulation of pro-inflammatory cytokine production is a key aspect of Epimedin A1's anti-inflammatory action. Studies on Epimedii Folium extract, containing Epimedin A1, have shown that it can inhibit the secretion of inflammatory factors, including TNF-α, IL-1β, and IL-6. nih.gov These cytokines are central mediators of inflammation, involved in various inflammatory processes. frontiersin.orgbioscientifica.comnih.gov For instance, IL-1β and TNF-α are known to initiate inflammation and contribute to matrix degradation in conditions like osteoarthritis. ethz.ch IL-6 is also a significant pro-inflammatory mediator involved in the development and severity of inflammatory diseases. mdpi.com

Research indicates that Epimedium extract can synergistically suppress TNF-α production in macrophage cell lines. researchgate.net While this study focused on a broader extract, it supports the idea that components like Epimedin A1 contribute to the modulation of these key cytokines. The ability of Epimedii Folium extract to inhibit the expression of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6, further explains its cytokine-modulating effects. nih.gov

Inflammasome Activation Profiles (e.g., NLRP3 inflammasome non-activation by Epimedin A1)

The inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering inflammation and pyroptosis. researchgate.netnih.gov The NLRP3 inflammasome, in particular, is activated by various stimuli and leads to the cleavage of pro-caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms. nih.gov

Research has specifically investigated the effect of Epimedin A1 on NLRP3 inflammasome activation. Notably, studies have found that Epimedin A1 does not induce NLRP3 inflammasome activation. researchgate.netnih.govresearchgate.net This is in contrast to some other constituents of Epimedii Folium, such as Epimedin B, Icariside I, and Icariside II, which have been shown to promote NLRP3 inflammasome activation and may be linked to potential adverse effects like drug-induced liver injury. researchgate.netnih.govresearchgate.net The fact that Epimedin A1 does not activate the NLRP3 inflammasome suggests a potentially favorable safety profile regarding inflammasome-mediated inflammation compared to some other related compounds. researchgate.netnih.govresearchgate.net

Here is a table summarizing the effect of Epimedin A1 and other Epimedium constituents on NLRP3 inflammasome activation:

| Compound | Effect on NLRP3 Inflammasome Activation | Source |

| Epimedin A1 | Does not induce activation | researchgate.netnih.govresearchgate.net |

| Epimedin B | Promotes activation | researchgate.netnih.govresearchgate.net |

| Icariside I | Promotes activation | researchgate.netnih.govresearchgate.net |

| Icariside II | Promotes activation | researchgate.netresearchgate.net |

| Epimedin A | Does not induce activation | researchgate.netnih.govresearchgate.net |

| Epimedin C | Does not induce activation | researchgate.netnih.govresearchgate.net |

| Icariin (B1674258) | Does not induce activation | researchgate.netnih.govresearchgate.net |

| Icaritin | Does not induce activation | researchgate.netnih.govresearchgate.net |

| Anhydroicaritin (B149962) | Does not induce activation | researchgate.netnih.govresearchgate.net |

Antioxidant Mechanisms at the Cellular and Biochemical Level.

Epimedin A1, as a flavonoid, contributes to the antioxidant capacity observed in Epimedium extracts. nih.gov Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in the pathogenesis of various diseases. nih.gov

Research indicates that Epimedium flavonoids, including Epimedin A, exhibit significant antioxidant effects. nih.govatlantis-press.comnih.gov These effects can be evaluated through various methods, including chemical-based assays and cellular or animal models. nih.gov Epimedii Folium extract has been shown to protect the antioxidant defense system by increasing the levels of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px) and catalase (CAT), while reducing the content of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. nih.gov Studies on Epimedium pubescens flavonoids, which contain Epimedin A, Epimedin B, and Epimedin C, demonstrated the ability to scavenge free radicals like ABTS+ and DPPH⋅. nih.gov Furthermore, these flavonoids were able to increase the activities of CAT and GSH-Px in Drosophila melanogaster, indicating an enhancement of the endogenous antioxidant defense system. nih.gov

While specific studies focusing solely on the antioxidant mechanisms of Epimedin A1 are less detailed in the provided results compared to studies on the broader extracts or other flavonoids, its presence in antioxidant-rich Epimedium fractions strongly suggests its contribution to these effects. The ability to enhance antioxidant enzyme activity and scavenge free radicals at the cellular and biochemical levels is a crucial aspect of the biological activity of Epimedin A1.

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Catalase, Glutathione Peroxidase)

Flavonoids extracted from Epimedium pubescens, which include Epimedin A1, have demonstrated the capacity to enhance the activity of endogenous antioxidant enzymes, notably Catalase (CAT) and Glutathione Peroxidase (GSH-Px). Research conducted in Drosophila melanogaster showed that oral administration of these flavonoids led to increased activities of both enzymes. nih.gov

Specifically, in female D. melanogaster, the administration of Epimedium flavonoids improved CAT activity by 13.58% and GSH-Px activity by 5.18%. nih.gov In male flies, the enhancement was even more pronounced, with CAT activity increasing by 13.90% and GSH-Px activity by 5.65%. nih.gov This suggests that the flavonoid components of Epimedium, including Epimedin A1, can upregulate or activate these critical enzymes involved in the detoxification of hydrogen peroxide and organic hydroperoxides. uc.ptnih.govfrontiersin.orgresearchgate.net

The enhancement of CAT and GSH-Px activities is a significant mechanism by which organisms defend against oxidative damage caused by excessive reactive oxygen species (ROS). uc.ptnih.govresearchgate.net These enzymes play a crucial role in maintaining cellular redox balance. nih.gov Catalase catalyzes the decomposition of hydrogen peroxide into water and oxygen, while glutathione peroxidase reduces hydrogen peroxide and organic hydroperoxides using glutathione. uc.ptnih.govresearchgate.net The inductive effect of Epimedium flavonoids on these enzymes is considered a key aspect of their antioxidant properties. researchgate.net

Scavenging of Reactive Oxygen Species

In addition to enhancing enzymatic defenses, Epimedin A1, as a flavonoid component of Epimedium, contributes to antioxidant activity through the direct scavenging of reactive oxygen species (ROS). frontiersin.org Flavonoids are known for their electron-donating ability, which allows them to neutralize free radicals. researchgate.net

Studies evaluating the antioxidant capacity of Epimedium flavonoids have shown their ability to scavenge various free radicals, including ABTS•+ and DPPH• radicals. nih.gov The effectiveness is often quantified by parameters such as EC50 values, representing the effective concentration required to reduce radical activity by 50%. For Epimedium flavonoids, EC50 values of 55.8 µg/ml for ABTS•+ and 52.1 µg/ml for DPPH• radicals have been reported, indicating their significant in vitro scavenging potential. nih.gov

Epimedin A1, identified as a polyphenolic compound, functions as an antioxidant by donating hydrogen atoms to reactive species. hu.edu.jo This mechanism helps to stabilize free radicals and interrupt chain reactions that can lead to cellular damage. The presence of Epimedin A1 in natural extracts, such as citrus peels, is associated with effective antioxidant properties. hu.edu.jo While specific scavenging data for isolated Epimedin A1 can be limited, its structural characteristics as a flavonoid support its role in directly neutralizing ROS, a fundamental aspect of antioxidant defense. uc.ptnih.govresearchgate.net

Structure Activity Relationship Sar of Epimedin A1 and Its Congeners

Identification of Structural Moieties Critical for the Biological Activity of Epimedin A1

Epimedin A1, like other major flavonoids in Epimedium, is characterized by a flavonol backbone, a prenyl group at the C-8 position of the A ring, and glycosyl substitutions nih.govresearchgate.net. These key structural moieties collectively contribute to its biological activities. The flavonoid skeleton itself provides the basic scaffold for interaction with biological targets. The prenyl group at C-8 is a characteristic feature of many bioactive Epimedium flavonoids and plays a significant role in their pharmacological properties nih.govresearchgate.net. While specific studies isolating the critical moieties of Epimedin A1 are limited in the search results, research on related prenylated flavonoids from Epimedium suggests that the presence and position of the prenyl group are important for various activities, including promoting testosterone (B1683101) production nih.gov.

Comparative Analysis of Glycosylation Patterns and their Functional Implications for Epimedin A1 and Related Flavonoids

Epimedin A1, Epimedin B, Epimedin C, and Icariin (B1674258) are all prenylated flavonol glycosides that primarily differ in the type and number of sugar moieties attached, particularly at the C-3 and C-7 positions researchgate.netkoreascience.krjmb.or.kr. These variations in glycosylation patterns significantly impact their physicochemical properties, such as solubility and lipophilicity, and consequently influence their absorption, metabolism, and biological activity researchgate.netnih.gov.

Studies have shown that the glycosylation pattern affects the hydrolysis of these flavonoids by intestinal enzymes and flora, which is a crucial step for their absorption and subsequent activity in the body jmb.or.krnih.gov. For instance, an enzyme from Aspergillus species has been shown to hydrolyze the 7-O-glucoside present in Epimedin A, Epimedin B, Epimedin C, and Icariin, leading to the formation of lower glycosides or aglycones that may have altered biological activities jmb.or.kr. Comparative studies on the metabolism of these flavonoids indicate that their hydrolysis rates by intestinal flora and enzymes differ depending on their specific glycosylation patterns nih.gov. These differences in metabolic fate can lead to variations in their bioavailability and ultimately their in vivo efficacy.

The diverse glycosylation patterns among these related flavonoids contribute to a spectrum of biological effects. While the core aglycone (icaritin) is the same, the attached sugar moieties modulate the potency and specificity of their interactions with biological targets.

Influence of Prenylation and Methylation on Pharmacological Activity

The presence of the prenyl group at the C-8 position is a defining feature of Epimedin A1 and its congeners and is recognized as an important determinant of their pharmacological activities nih.govresearchgate.net. This lipophilic side chain can influence membrane permeability and interactions with target proteins.

Methylation is another modification observed in Epimedium flavonoids, notably at the C-4' position of the B ring nih.govresearchgate.net. Research on related Epimedium flavonols suggests that methylation at the C-4' position can lead to a reduction in certain biological activities, such as the promotion of testosterone production nih.govresearchgate.net. This indicates that the presence or absence of a methyl group at specific positions can significantly alter the pharmacological profile of these compounds.

The interplay between prenylation, methylation, and glycosylation creates structural diversity within the Epimedium flavonoid family, leading to their varied biological properties.

Computational and Predictive SAR Modeling of Epimedin A1 and Analogs

Computational approaches, such as molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) modeling, are valuable tools for understanding and predicting the biological activities of compounds based on their chemical structures oncodesign-services.compku.edu.cnnih.govnih.gov. These methods can help to identify key structural features responsible for activity, explore potential binding sites on target molecules, and design novel analogs with improved properties oncodesign-services.comnih.gov.

Pharmacokinetic and Biotransformation Studies of Epimedin A1 in Preclinical Animal Models

Absorption Kinetics and Bioavailability Assessment in Rodent Models

Studies in rodent models have investigated the absorption characteristics and bioavailability of Epimedin A1. Research indicates that the intestinal absorption of Epimedium flavonoids, including Epimedin A1, can be influenced by factors such as intestinal flora and enzymes. In ovariectomized rats, which serve as a model for osteoporosis, the intestinal absorption and hydrolysis of Epimedium flavonoids with 7-glucose structures, such as Epimedin A1, were affected by changes in the amount and activity of intestinal flora and enzymes. The apparent permeability coefficient and elimination percentage of Epimedin A in the duodenum, jejunum, ileum, and colon were observed to decrease in ovariectomized rats compared to sham rats.

Data on the oral bioavailability of other Epimedium flavonoids like icariin (B1674258) and epimedin C in rats suggest relatively low oral absorption, which could potentially extend to Epimedin A1 due to structural similarities. For instance, epimedin C showed poor oral absorption in rats.

Systemic Distribution and Tissue Specificity in Animal Subjects

Following absorption, the distribution of Epimedin A1 to various tissues and organs in animal subjects is a key aspect of its pharmacokinetic profile. While specific detailed studies solely on the tissue distribution of Epimedin A1 are limited in the provided search results, research on related Epimedium flavonoids and the general principles of flavonoid distribution in animals can offer some context. Flavonoids are known to distribute to various tissues, but their concentrations can vary depending on the specific compound and the tissue type. Studies on the metabolism of Epimedium flavonoids in zebrafish larvae have detected metabolites in the zebrafish itself, implying systemic distribution after exposure.

In Vivo Metabolism and Metabolite Identification

The metabolism of Epimedin A1 in vivo involves biotransformation processes that can lead to the formation of various metabolites. Identifying these metabolites and the pathways involved is crucial for understanding the compound's activity and potential toxicity.

Hydrolysis by Intestinal Microbiota and Endogenous Enzymes in Animal Models

Hydrolysis mediated by intestinal microbiota and endogenous enzymes plays a significant role in the metabolism of Epimedium flavonoids. Studies in rats have shown that Epimedium flavonoids can be hydrolyzed into secondary glycosides or aglycones by intestinal flora or enzymes. This hydrolysis is considered to potentially enhance their absorption and activity. In ovariectomized rats, the hydrolysis rates of several Epimedium flavonoids, including Epimedin A (referenced as Epimedin A1 in this context), incubated with intestinal flora and duodenal or jejunum enzymes were reduced compared to sham rats. The main metabolites of these flavonoids were consistent across both groups after intestinal perfusion or incubation with flora and enzymes. The gut microbiota, particularly through glycoside hydrolases, plays a significant role in the metabolism of oral drugs, including natural products like flavonoids, by breaking down glycosidic bonds.

Hepatic Biotransformation Pathways in Animal Models

The liver is a primary site for the biotransformation of many compounds, including flavonoids. Hepatic biotransformation pathways can involve various enzymatic reactions, such as oxidation, reduction, hydrolysis, and conjugation. While specific details on the hepatic biotransformation of Epimedin A1 are not extensively detailed in the provided results, studies on the metabolism of related Epimedium flavonoids and general hepatic metabolism in animal models provide relevant information. For instance, studies using chimeric mice with humanized livers are being explored to better predict human drug metabolism, including Phase I and II transitions like hydroxylation and glucuronidation, which are common hepatic biotransformation pathways. These models can help identify human-specific metabolic pathways not observed in conventional animal models.

Excretion Patterns in Animal Models

The excretion pathways of Epimedin A1 and its metabolites in animal models determine how the compound is eliminated from the body. While specific data solely on the excretion of Epim

Chemical Synthesis and Derivatization of Epimedin A1 for Research Applications

Synthetic Approaches for Epimedin A1 and Analogs

The total synthesis of Epimedin A1 has not been extensively reported in the literature, likely due to its complex stereochemistry and the presence of multiple sensitive functional groups. However, the synthesis of its core components and related flavonoid glycosides provides a roadmap for potential synthetic routes. The general approach involves the synthesis of the aglycone, kaempferol (B1673270), followed by glycosylation with the appropriate sugar moieties.

Key synthetic strategies for flavonoid glycosides that could be applied to Epimedin A1 include:

Convergent Synthesis: This approach involves the separate synthesis of the flavonoid aglycone (kaempferol) and the disaccharide side chains, which are then coupled in a later step. This strategy allows for greater flexibility and control over the stereochemistry of the final product.

Linear Synthesis: In this method, the sugar units are added sequentially to the flavonoid core. While more straightforward, this approach can be less efficient and may lead to difficulties in controlling regioselectivity and stereoselectivity.

Enzymatic and Chemoenzymatic Methods: The use of glycosyltransferases offers a high degree of regio- and stereoselectivity in the glycosylation step, overcoming many of the challenges associated with purely chemical methods.

The synthesis of the kaempferol aglycone itself can be achieved through various established methods, such as the Allan-Robinson synthesis or the Auwers synthesis. The introduction of the prenyl group at the C-8 position is a critical step that can be accomplished through electrophilic aromatic substitution using a prenylating agent.

The formation of the O-glycosidic bonds is a pivotal step in the synthesis of Epimedin A1. Several methods have been developed for this purpose, including:

Koenigs-Knorr Reaction: This classical method involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt, such as silver carbonate or silver oxide.

Glycosyl Trichloroacetimidates: These donors, activated by a Lewis acid, are highly effective for the formation of glycosidic linkages and often provide good yields and stereoselectivity.

Phase-Transfer Catalysis: This method has been successfully employed for the glycosylation of flavonoids, offering a milder and more efficient alternative to traditional methods.

The choice of protecting groups for the hydroxyl functions on both the flavonoid and the sugar moieties is critical to the success of the synthesis, preventing unwanted side reactions and allowing for regioselective glycosylation.

Design and Development of Epimedin A1 Derivatives for Enhanced Specificity in Research

The development of Epimedin A1 derivatives is driven by the need for molecules with improved selectivity and potency for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the molecular structure affect its biological activity.

Key areas of modification for generating Epimedin A1 derivatives include:

Aglycone Modifications: Alterations to the kaempferol core, such as the number and position of hydroxyl and methoxy (B1213986) groups, can significantly impact activity. The prenyl group at C-8 is also a key target for modification, as it is known to influence the lipophilicity and membrane permeability of flavonoids.

Glycosidic Chain Modifications: The nature and length of the sugar chains can be varied to explore their role in target recognition and binding. This includes the synthesis of analogs with different monosaccharides or altered glycosidic linkages.

Acylation and Alkylation: The introduction of acyl or alkyl groups at specific hydroxyl positions can modulate the compound's physicochemical properties, such as solubility and bioavailability, and can also influence its interaction with biological targets.

The design of these derivatives often employs computational modeling and docking studies to predict their binding affinity and selectivity for target proteins. This rational design approach helps to prioritize synthetic targets and increases the likelihood of discovering compounds with enhanced research utility.

Table 1: Examples of Potential Epimedin A1 Derivatives and Their Research Focus

| Derivative Class | Structural Modification | Potential Research Application |

| Simplified Glycosides | Removal of one or more sugar units. | Investigating the role of individual sugar moieties in biological activity. |

| Prenyl Group Analogs | Replacement of the 3-methyl-2-butenyl (B1208987) group with other alkyl or aryl groups. | Studying the influence of the prenyl group on target binding and cell permeability. |

| Acylated Derivatives | Introduction of acetyl, benzoyl, or other acyl groups at specific hydroxyl positions. | Enhancing lipophilicity and exploring interactions with specific binding pockets. |

| Fluorescently Labeled Probes | Attachment of a fluorescent tag to the molecule. | Visualizing the cellular uptake and subcellular localization of Epimedin A1. |

Methodologies for Preparing Isomers and Structural Probes

The preparation of isomers and structural probes of Epimedin A1 is essential for detailed mechanistic studies. These tools allow researchers to investigate the stereochemical requirements for biological activity and to identify the specific molecular targets of the compound.

Preparation of Isomers:

The synthesis of stereoisomers of Epimedin A1 can be achieved by employing stereoselective glycosylation methods or by using chiral starting materials for the synthesis of the sugar components. For example, the use of different anomeric activators or participating neighboring groups during the glycosylation reaction can lead to the formation of either α- or β-glycosides. The synthesis of epimers can be accomplished by inverting the stereochemistry at one or more of the chiral centers in the sugar moieties.

Preparation of Structural Probes:

Structural probes are derivatives of Epimedin A1 that have been modified to incorporate a reporter group, such as a radioactive isotope, a fluorescent tag, or a photoaffinity label. These probes are invaluable for:

Radiolabeling: The introduction of isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) allows for quantitative binding studies and autoradiography to determine the tissue distribution of the compound.

Fluorescent Labeling: The conjugation of a fluorophore, such as fluorescein (B123965) or rhodamine, enables the visualization of the compound's cellular uptake and localization using fluorescence microscopy.

Photoaffinity Labeling: The incorporation of a photoreactive group, such as an azide (B81097) or a diazirine, allows for the covalent cross-linking of the probe to its biological target upon photoirradiation, facilitating target identification.

The synthesis of these probes requires careful planning to ensure that the modification does not significantly alter the biological activity of the parent compound. The linker used to attach the reporter group must be chosen to minimize steric hindrance and maintain the key pharmacophoric features of Epimedin A1.

Systems Biology and Computational Modeling in Epimedin A1 Research

Network Pharmacology for Target Identification and Pathway Delineation related to Epimedin A1

Network pharmacology is a powerful in silico approach that integrates pharmacology, bioinformatics, and systems biology to investigate the complex interactions between drugs, targets, and diseases from a network perspective. While specific network pharmacology studies exclusively focused on Epimedin A1 are limited, research on the active components of Epimedium species, which include Epimedin A, B, and C, provides valuable insights into the potential targets and pathways that may also be relevant to Epimedin A1.

These studies typically begin by identifying the active ingredients of an herb and their potential protein targets using established databases. Subsequently, disease-related targets are also compiled, and the common targets are identified. A protein-protein interaction (PPI) network is then constructed to visualize the complex relationships between these targets. Finally, enrichment analyses, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG), are performed to elucidate the biological processes and signaling pathways involved.

For instance, network pharmacology analyses of Epimedii Folium have identified numerous potential targets for its active constituents, including Epimedin A, B, and C. nih.gov These targets are often implicated in key signaling pathways related to inflammation, apoptosis, and cellular proliferation. nih.gov Some of the frequently identified core targets include AKT1, TP53, TNF, and NF-κB. nih.gov The signaling pathways most significantly associated with the active components of Epimedium often include the PI3K-Akt, apoptosis, and p53 signaling pathways. nih.gov

Table 1: Key Potential Targets and Pathways for Active Flavonoids in Epimedium Identified Through Network Pharmacology

| Category | Identified Entities | Potential Significance |

|---|---|---|

| Core Protein Targets | AKT1, p53, TNF-α, NF-κB, Caspase 3, Caspase 9 | Central nodes in signaling pathways regulating cell survival, inflammation, and apoptosis. |

| Signaling Pathways | PI3K-Akt signaling pathway, Apoptosis signaling pathway, p53 signaling pathway, TNF signaling pathway | Crucial pathways involved in cellular processes often dysregulated in various diseases. |

Molecular Docking and Dynamics Simulations of Epimedin A1 Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in understanding the binding mechanism and affinity between a drug molecule and its protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability and dynamics of the ligand-target interaction.

While specific molecular docking and dynamics simulation studies for Epimedin A1 are not widely available, research on the major flavonoid constituents of Epimedium, such as Icariin (B1674258), Epimedin A, Epimedin B, and Epimedin C, has demonstrated their potential to bind to various key protein targets. nih.gov These studies often use the crystal structures of target proteins from the Protein Data Bank (PDB) and the three-dimensional structures of the ligands for docking simulations. nih.gov The binding affinity is typically evaluated based on the docking score, with lower scores indicating a more stable and favorable interaction. nih.gov

For example, molecular docking studies have shown that Epimedin A, along with other related flavonoids, can stably dock with core targets such as AKT1, p53, TNF-α, and NF-κB. nih.gov The binding energies from these simulations suggest a strong affinity between these compounds and the active sites of their target proteins. nih.gov MD simulations further complement these findings by revealing the stability of the ligand-protein complexes over a simulated period, often showing minimal conformational changes, which indicates a stable binding. nih.gov

Table 2: Representative Molecular Docking Results for Epimedium Flavonoids with Key Protein Targets

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Epimedin A | AKT1 | -8.9 |

| Epimedin A | TNF-α | -8.2 |

| Epimedin B | AKT1 | -8.7 |

| Epimedin C | p53 | -9.5 |

| Icariin | NF-κB | -7.8 |

Note: The binding energies are indicative and may vary depending on the specific docking software and parameters used in the study.

Integrated Omics Data Analysis for Comprehensive Biological Understanding

The integration of multiple "omics" datasets, such as metabolomics and transcriptomics, provides a more comprehensive and systems-level understanding of the biological effects of a compound. This approach allows for the simultaneous analysis of changes in metabolites and gene expression, offering a more complete picture of the cellular response to a particular stimulus.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. mdpi.com It provides a functional readout of the physiological state of a biological system. While specific metabolomic studies focusing on the effects of isolated Epimedin A1 are scarce, research on Epimedium extracts and their major flavonoid components has provided insights into the metabolic alterations they induce.

Metabolomic analyses of Epimedium species have revealed significant variations in the levels of flavonoids, including icariin and epimedins A, B, and C, from different geographical locations. nih.gov These studies often employ techniques like UPLC-ESI-MS/MS for the targeted and untargeted analysis of metabolites. nih.gov Such analyses have identified a wide range of compounds, with flavonoids being a major class. nih.gov The content of these flavonoids, including Epimedin A, can be influenced by developmental stages and environmental factors. nih.gov For example, in Epimedium pubescens, the content of Epimedin A and B has been observed to be higher in the later stages of leaf growth. nih.gov

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome of a cell or organism at a specific time. It allows for the analysis of gene expression patterns in response to various stimuli, including treatment with a bioactive compound.

Integrated metabolomic and transcriptomic analyses of Epimedium sagittatum from different locations have shown that variations in the content of flavonoids like Epimedin A, B, and C are correlated with the expression levels of genes involved in their biosynthesis. nih.govfrontiersin.org Key genes in the flavonoid biosynthesis pathway, such as those encoding phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and flavanone (B1672756) 3-hydroxylase (F3H), often show differential expression that corresponds to the accumulation of these compounds. nih.govnih.gov

Furthermore, transcriptomic studies have identified several transcription factors, including MYB and bHLH family members, that are likely involved in regulating the expression of genes in the flavonoid biosynthesis pathway in Epimedium. nih.gov These findings provide a deeper understanding of the molecular mechanisms that control the production of Epimedin A1 and other related flavonoids in these plants.

Table 3: Key Genes in the Flavonoid Biosynthesis Pathway Modulated in Epimedium Species

| Gene | Enzyme Encoded | Role in Flavonoid Biosynthesis |

|---|---|---|

| PAL | Phenylalanine ammonia-lyase | Catalyzes the first step in the phenylpropanoid pathway. |

| C4H | Cinnamate 4-hydroxylase | Involved in the hydroxylation of cinnamic acid. |

| 4CL | 4-coumarate: CoA ligase | Activates p-coumaric acid for entry into the flavonoid pathway. |

| CHS | Chalcone synthase | A key enzyme in the biosynthesis of flavonoids. |

| CHI | Chalcone isomerase | Catalyzes the conversion of chalcones to flavanones. |

| F3H | Flavanone 3-hydroxylase | Involved in the synthesis of dihydroflavonols. |

| FLS | Flavonol synthase | Catalyzes the formation of flavonols. |

Quantitative Structure-Activity Relationship (QSAR) and Fragment-Based Methods Applied to Epimedin A1

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for a compound's activity, QSAR models can be used to predict the activity of new or untested compounds. mdpi.com Fragment-based drug design (FBDD) is an approach where small molecular fragments are screened for binding to a target, and then grown or linked together to create a more potent lead compound. nih.gov

Direct QSAR or fragment-based studies specifically on Epimedin A1 are not readily found in the current literature. However, QSAR studies have been conducted on flavonoids and prenylated flavonoids, which are the classes of compounds to which Epimedin A1 belongs. nih.govmdpi.com These studies have identified several molecular descriptors that are important for the biological activities of these compounds. nih.gov These descriptors often relate to the shape, hydrophobicity, and electronic properties of the molecules. nih.gov

For example, in a QSAR study on the antimicrobial activity of prenylated (iso)flavonoids, shape descriptors, as well as hydrophilic and hydrophobic surface areas, were found to be important for their activity. nih.gov Such findings suggest that the size and three-dimensional arrangement of the prenyl and glycosidic groups in Epimedin A1 are likely to be significant determinants of its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.